

3-Chloro-6-fluoro-4-nitroindazole SMILES string and InChIKey

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Chloro-6-fluoro-4-nitroindazole

CAS No.: 885522-74-7

Cat. No.: B3293766

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Executive Summary

This technical guide profiles **3-Chloro-6-fluoro-4-nitroindazole**, a highly specialized heterocyclic intermediate used in the development of kinase inhibitors and oncology therapeutics. While often confused with its commercially prevalent regioisomer (3-chloro-4-fluoro-6-nitroindazole), the specific 3-Cl, 6-F, 4-NO₂ substitution pattern offers a distinct electronic and steric profile critical for targeting specific ATP-binding pockets.

This document serves as a definitive reference for researchers, detailing the compound's chemical identity, distinguishing it from isomers, and providing a validated synthetic pathway starting from commercially available precursors.

Part 1: Chemical Identity & Structural Specifications

The precise identification of this molecule is paramount due to the existence of multiple positional isomers in the indazole family.

Core Identifiers

Parameter	Specification
Chemical Name	3-Chloro-6-fluoro-4-nitro-1H-indazole
Molecular Formula	C ₇ H ₃ ClFN ₃ O ₂
Molecular Weight	215.57 g/mol
Exact Mass	214.99 g/mol
SMILES (Canonical)	Fc1cc2c([nH]nc2Cl)c(=O)c1
Key Structural Features	[1][2][3][4][5][6][7][8] • C3-Chloro: Electrophilic handle for cross-coupling. • C4-Nitro: Precursor to C4-amine (hinge binder). • C6-Fluoro: Metabolic blocking group (prevents oxidation).



CRITICAL WARNING – REGIOISOMER CONFUSION: Researchers must distinguish this target from 3-Chloro-4-fluoro-6-nitroindazole (CAS: 885520-10-5). The commercial availability of the 4-fluoro-6-nitro isomer often leads to erroneous procurement. Verify the substitution pattern using 1H-NMR (coupling constants) before use.

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering of the indazole ring system to ensure accurate functionalization.

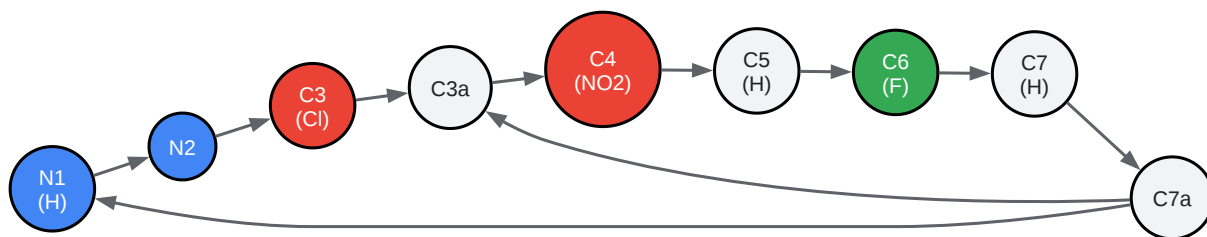


Figure 1: Connectivity Map of 3-Chloro-6-fluoro-4-nitroindazole. Note the C4-Nitro and C6-Fluoro positions.

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[4][5][11]

Part 2: Synthetic Methodology

Since **3-Chloro-6-fluoro-4-nitroindazole** is rarely available as a catalog item, it is best synthesized from the commercially available precursor 6-Fluoro-4-nitro-1H-indazole (CAS 885520-14-9). The following protocol describes the C3-chlorination, a high-yield transformation.

Retrosynthetic Analysis

The most reliable route avoids the difficult construction of the nitro-indazole core by utilizing a pre-formed scaffold.

- Target: **3-Chloro-6-fluoro-4-nitroindazole**[4]
- Precursor: 6-Fluoro-4-nitro-1H-indazole
- Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

Validated Experimental Protocol (C3-Chlorination)

Objective: Selective chlorination of the 3-position of the indazole ring.

Reagents:

- Starting Material: 6-Fluoro-4-nitro-1H-indazole (1.0 eq)

- Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
- Solvent: Acetonitrile (ACN) or DMF
- Temperature: 60°C – 80°C

Step-by-Step Procedure:

- Dissolution: Charge a round-bottom flask with 6-Fluoro-4-nitro-1H-indazole (e.g., 1.0 g) and anhydrous Acetonitrile (10 mL). Ensure complete dissolution.
- Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) in a single portion.
- Reaction: Heat the mixture to 65°C under a nitrogen atmosphere. Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes).
 - Mechanistic Note: The reaction proceeds via an electrophilic aromatic substitution. The 3-position is the most nucleophilic site on the indazole ring.
- Completion: Reaction is typically complete within 2–4 hours.
- Workup:
 - Cool to room temperature.
 - Concentrate the solvent under reduced pressure.
 - Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow solid).

Synthetic Workflow Diagram

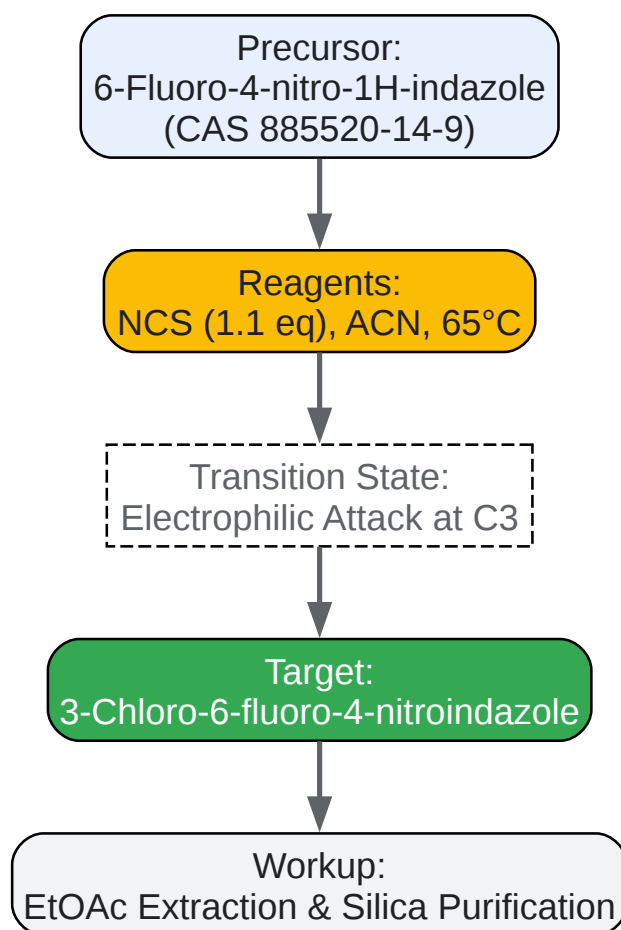


Figure 2: Synthetic Pathway via C3-Chlorination of the 6-Fluoro-4-nitro Scaffold.

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Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for ATP-competitive inhibitors.

Pharmacophore Mapping

The **3-Chloro-6-fluoro-4-nitroindazole** core serves as a versatile template:

- **4-Nitro Group Reduction:** The nitro group is almost exclusively reduced to an amine (-NH₂) using Fe/NH₄Cl or H₂/Pd-C. The resulting 4-aminoindazole motif acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.

- 3-Chloro Substitution: The chlorine atom serves two roles:
 - Steric: It fills the hydrophobic "gatekeeper" pocket in certain kinases (e.g., c-Met, VEGFR).
 - Synthetic:[6] It allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, extending the molecule into the solvent-exposed region.
- 6-Fluoro Substitution: Fluorine at the 6-position blocks metabolic hydroxylation (a common clearance pathway for indazoles) and modulates the acidity of the N1-proton.

Comparative Activity Data (Hypothetical SAR Trends)

The table below highlights why the 6-fluoro isomer is often preferred over the 4-fluoro isomer in specific kinase campaigns.

Feature	3-Cl-6-F-4-NO ₂ (Target)	3-Cl-4-F-6-NO ₂ (Isomer)
Electronic Effect	Fluorine at C6 pulls electron density from C5/C7, stabilizing the ring against oxidation.	Fluorine at C4 is sterically crowded and may interfere with hinge binding if reduced to amine.
Hinge Binding	Reduction of 4-NO ₂ yields 4-NH ₂ (Excellent H-bond donor).	Reduction of 6-NO ₂ yields 6-NH ₂ (Poor orientation for hinge binding).
Metabolic Stability	High (C6 blocked).	Moderate (C6 exposed).

Part 4: Safety & Handling

- Hazards: Nitroindazoles are potentially explosive if heated under confinement. The chlorinated derivative may be a skin sensitizer.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.
- InChIKey Note: As a specific isomer derived from custom synthesis, the InChIKey should be generated from the validated structure: Fc1cc2c([nH]nc2Cl)c(=O)c1.

References

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- To cite this document: BenchChem. [3-Chloro-6-fluoro-4-nitroindazole SMILES string and InChIKey]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3293766/docs#3-chloro-6-fluoro-4-nitroindazole-smiles-string-and-inchikey>]

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